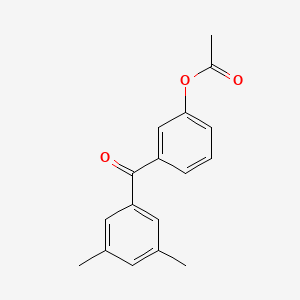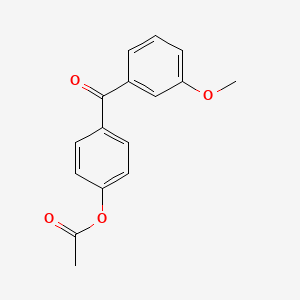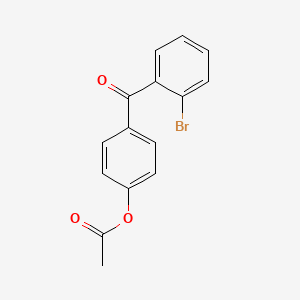
2-Bromo-4'-n-propilbenzofenona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4’-n-propylbenzophenone: is an organic compound with the molecular formula C16H15BrO It is a derivative of benzophenone, where the phenyl group is substituted with a bromine atom at the 2-position and a propyl group at the 4’-position
Aplicaciones Científicas De Investigación
Chemistry: 2-Bromo-4’-n-propylbenzophenone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, derivatives of benzophenone are explored for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 2-Bromo-4’-n-propylbenzophenone may be investigated for similar applications .
Industry: This compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications. It is also used in the synthesis of photoinitiators for UV-curable resins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-n-propylbenzophenone typically involves a multi-step process starting from benzene derivatives. One common method includes the Friedel-Crafts acylation reaction, where benzene reacts with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form propiophenone. This intermediate can then undergo bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromine atom at the 2-position .
Industrial Production Methods: Industrial production of 2-Bromo-4’-n-propylbenzophenone may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure efficient mixing and heat transfer, and employing catalysts that can be easily separated and recycled to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2-Bromo-4’-n-propylbenzophenone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) with a radical initiator.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution: Formation of substituted benzophenones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4’-n-propylbenzophenone depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, its mechanism would be related to its interaction with molecular targets, such as enzymes or receptors, potentially leading to inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Propiophenone: A simpler ketone with a phenyl group and a propyl group.
4-Bromoacetophenone: Similar structure but with a bromine atom at the 4-position and an acetyl group instead of a propyl group.
Benzophenone: The parent compound without any substituents.
Uniqueness: 2-Bromo-4’-n-propylbenzophenone is unique due to the specific positioning of the bromine and propyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate for synthesizing more complex molecules with specific functional groups .
Propiedades
IUPAC Name |
(2-bromophenyl)-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJWLLALPZMUJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641772 |
Source


|
| Record name | (2-Bromophenyl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64358-16-3 |
Source


|
| Record name | (2-Bromophenyl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














